5-Cyclopropyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide
Description
Properties
CAS No. |
917899-40-2 |
|---|---|
Molecular Formula |
C8H13N3O2S |
Molecular Weight |
215.28 g/mol |
IUPAC Name |
5-cyclopropyl-N,N-dimethylpyrazole-1-sulfonamide |
InChI |
InChI=1S/C8H13N3O2S/c1-10(2)14(12,13)11-8(5-6-9-11)7-3-4-7/h5-7H,3-4H2,1-2H3 |
InChI Key |
KDODEAXCHLORNR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)N1C(=CC=N1)C2CC2 |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Strategies
The synthesis of 5-cyclopropyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide involves two critical steps:
- Construction of the 5-cyclopropyl-1H-pyrazole core .
- Introduction of the N,N-dimethylsulfonamide group at the pyrazole nitrogen .
Synthesis of 5-Cyclopropyl-1H-Pyrazole
The pyrazole ring with a cyclopropyl substituent can be synthesized via cyclocondensation or cross-coupling strategies:
Cyclocondensation of 1,3-Dicarbonyl Derivatives
Reaction of cyclopropyl-substituted 1,3-diketones or β-ketoesters with hydrazines forms the pyrazole ring. For example:
- Substrate : Ethyl cyclopropylacetoacetate (synthesized via Claisen condensation of cyclopropyl methyl ketone with diethyl oxalate).
- Reaction : Treatment with hydrazine hydrate in ethanol under reflux yields 5-cyclopropyl-1H-pyrazole-3-carboxylate, followed by decarboxylation to 5-cyclopropyl-1H-pyrazole.
Example Protocol
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclocondensation | Hydrazine hydrate, EtOH, reflux, 6 h | 75% | |
| Decarboxylation | HCl (aq), Δ, 2 h | 90% |
Cross-Coupling Reactions
Post-functionalization of pre-formed pyrazoles via Suzuki-Miyaura coupling introduces the cyclopropyl group:
- Substrate : 5-Bromo-1H-pyrazole.
- Reagents : Cyclopropylboronic acid, Pd(PPh₃)₄, K₂CO₃, DME/H₂O.
- Conditions : 80°C, 12 h.
Optimized Parameters
| Parameter | Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5 mol% Pd | Maximizes coupling efficiency |
| Solvent System | DME/H₂O (3:1) | Enhances solubility |
| Temperature | 80°C | Balances reaction rate and side reactions |
N-Sulfonation of Pyrazole
The sulfonamide group is introduced via reaction of the pyrazole nitrogen with a sulfonyl chloride:
Direct Sulfonylation
- Reagents : N,N-Dimethylsulfamoyl chloride (ClSO₂NMe₂), base (e.g., pyridine or Et₃N).
- Mechanism : Base deprotonates the pyrazole NH, facilitating nucleophilic attack on the sulfonyl chloride.
Representative Procedure
- Dissolve 5-cyclopropyl-1H-pyrazole (1.0 equiv) in anhydrous DCM.
- Add Et₃N (2.5 equiv) and ClSO₂NMe₂ (1.2 equiv) at 0°C.
- Stir at room temperature for 4 h.
- Purify via column chromatography (hexane/EtOAc).
Yield Data
| Scale (mmol) | Solvent | Base | Yield |
|---|---|---|---|
| 10 | DCM | Et₃N | 82% |
| 50 | THF | Pyridine | 78% |
Alternative Sulfur Trioxide Complexes
For lab-scale safety, sulfur trioxide–dimethylamine complex (SO₃·NMe₂H) can replace ClSO₂NMe₂ under mild conditions.
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Advantages | Limitations |
|---|---|---|
| Cyclocondensation | High atom economy; fewer steps | Requires specialized 1,3-dicarbonyl precursors |
| Cross-Coupling | Modular for diverse substituents | Pd catalyst cost; stringent anhydrous conditions |
| Direct Sulfonylation | Rapid; high yields | Handling sulfonyl chlorides requires caution |
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
5-Cyclopropyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its ability to interact with biological targets.
Biological Research: It is used in the study of enzyme inhibition and receptor binding.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in enzymes or receptors, leading to inhibition or activation of biological pathways . The cyclopropyl group may enhance the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
N,N-Dimethyl-1H-pyrazole-1-sulfonamide
5-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide
- Structure : Bromine substituent at position 5 (CAS 934405-34-2).
- Its higher molecular weight (260.10 g/mol vs. 215.27 g/mol for the cyclopropyl analog) reflects increased polarity .
5-Cyclopropyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide
- Structure : Cyclopropyl at position 5.
- Properties : The cyclopropyl group introduces steric bulk and lipophilicity, which may enhance membrane permeability. Its electron-donating nature could stabilize the pyrazole ring electronically, contrasting with bromine’s effects.
Table 1: Substituent Effects at Position 5
| Compound | Substituent (Position 5) | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| N,N-Dimethyl-1H-pyrazole-1-sulfonamide | H | 175.21 | Baseline polarity, low steric hindrance |
| 5-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide | Br | 260.10 | Increased polarity, electron-withdrawing |
| 5-Cyclopropyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide | Cyclopropyl | 215.27 | Enhanced lipophilicity, electron-donating |
Functional Group Variations
5-Cyclopropyl-N,N-dimethyl-1H-pyrazole-3-carboxamide
- Structure : Carboxamide at position 3 (vs. sulfonamide at position 1).
- Positional differences (1 vs. 3) may alter hydrogen-bonding capabilities and steric interactions in biological systems .
Substituent Position Variations
3-(4-Bromo-3,5-difluorophenyl)-N,N-dimethyl-1H-pyrazole-1-sulfonamide
- Structure : Aryl halide substituent at position 3 (CAS 2416489-11-5).
- Properties : The bulky, electron-deficient aryl group at position 3 contrasts with the 5-cyclopropyl substituent, likely influencing binding specificity and metabolic stability .
Complex Derivatives
5-Cyclopropyl-N,N-dimethyl-1-(3-(phenylsulfonamido)phenyl)-1H-pyrazole-4-carboxamide (8aa)
- Structure : Additional phenylsulfonamido-phenyl and carboxamide groups.
- Properties : The extended structure (MW 409.2 g/mol) demonstrates how functionalization at multiple positions can enhance molecular complexity. NMR data (δ 10.57 ppm for NH) and LC-MS (m/z 409.2 [M-1]-) confirm structural integrity .
Biological Activity
5-Cyclopropyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide, with the CAS number 917899-40-2, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
The molecular formula of 5-Cyclopropyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide is C8H12N4O2S, with a molecular weight of 216.27 g/mol. Its structure features a pyrazole ring substituted with a cyclopropyl group and a sulfonamide moiety, which is key to its biological activity.
| Property | Value |
|---|---|
| CAS No. | 917899-40-2 |
| Molecular Formula | C8H12N4O2S |
| Molecular Weight | 216.27 g/mol |
| IUPAC Name | 5-Cyclopropyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide |
Antiproliferative Effects
Recent studies have demonstrated that pyrazole derivatives, including 5-Cyclopropyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide, exhibit antiproliferative activity against various cancer cell lines. In vitro assays conducted on U937 cells revealed that these compounds can inhibit cell proliferation effectively without exhibiting significant cytotoxicity at certain concentrations .
The mechanism by which 5-Cyclopropyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide exerts its biological effects primarily involves its interaction with specific molecular targets. The sulfonamide group is known to participate in enzyme inhibition, particularly targeting kinases involved in cellular signaling pathways. For instance, it has been shown to selectively inhibit the G2019S variant of the LRRK2 kinase, which is implicated in Parkinson's disease .
Enzyme Inhibition
The compound has been characterized as a potent inhibitor of specific kinases:
- Kinase Selectivity : It demonstrated good selectivity towards LRRK2 variants over wild-type forms in extensive screening against 482 kinases .
- Stability and Metabolism : The compound exhibited excellent stability in human liver microsomes, suggesting favorable pharmacokinetic properties that are crucial for therapeutic applications .
Study on Anticancer Properties
In a study focusing on the antiproliferative effects of pyrazole derivatives, including 5-Cyclopropyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide:
- Cell Lines Tested : U937 (human histiocytic lymphoma) cells were used.
- Methodology : Cell viability was assessed using the CellTiter-Glo Luminescent assay.
- Findings : The compound exhibited significant inhibition of cell growth with an IC50 value indicating effective potency without inducing cytotoxicity at higher concentrations .
Research on Kinase Inhibition
A study investigating the selectivity and potency of various pyrazole sulfonamides found that:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
